molecular formula C10H15N3O5 B2944442 2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(2-hydroxyethoxy)ethyl]acetamide CAS No. 868228-76-6

2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(2-hydroxyethoxy)ethyl]acetamide

Cat. No. B2944442
CAS RN: 868228-76-6
M. Wt: 257.246
InChI Key: PRBMERLKESVZBF-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(2-hydroxyethoxy)ethyl]acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating cellular energy homeostasis. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has been conducted on synthesizing pyrimidinone and oxazinone derivatives as antimicrobial agents, highlighting the versatility of pyrimidinone-based compounds in generating potent antibacterial and antifungal activities. These compounds, developed using citrazinic acid as a starting material, showed good antibacterial and antifungal activities comparable to established reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Analgesic and Anti-inflammatory Activities

Another study synthesized a range of pyrimidine derivatives to evaluate their anti-inflammatory and analgesic activities. Among these, specific compounds demonstrated significant activity, indicating the potential of pyrimidine compounds in developing new therapeutic agents for pain and inflammation management (Sondhi et al., 2009).

Radioligand Imaging with PET

In the domain of diagnostic imaging, pyrimidineacetamides have been identified as selective ligands for the translocator protein (18 kDa), with compounds designed for labeling with fluorine-18. This allows for in vivo imaging using positron emission tomography (PET), showcasing the application of pyrimidine derivatives in medical diagnostics and research (Dollé et al., 2008).

Antitumor Agents

Research into acyclonucleoside hydroxamic acids, synthesized as potential antitumor agents, has explored the inhibition of ribonucleotide diphosphate reductase (RDPR) as a mechanism of action. Although these compounds showed less potency compared to hydroxyurea against certain targets, they present a foundation for the development of new antitumor agents (Farr et al., 1989).

Cytotoxic Activity Against Cancer Cell Lines

A study on the design, synthesis, and evaluation of cytotoxic activity of certain pyrimidin-4-yl acetamide derivatives against cancer cell lines revealed that specific compounds exhibited appreciable cancer cell growth inhibition. This highlights the potential of pyrimidine derivatives in cancer research, offering pathways to novel anticancer agents (Al-Sanea et al., 2020).

properties

IUPAC Name

2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(2-hydroxyethoxy)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c14-2-4-18-3-1-11-8(15)5-7-6-9(16)13-10(17)12-7/h6,14H,1-5H2,(H,11,15)(H2,12,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBMERLKESVZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)CC(=O)NCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(2-hydroxyethoxy)ethyl]acetamide

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